molecular formula C25H24N2O4S2 B2894429 2-Methyl-1,4-bis(naphthalen-2-ylsulfonyl)piperazine CAS No. 296790-31-3

2-Methyl-1,4-bis(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B2894429
CAS No.: 296790-31-3
M. Wt: 480.6
InChI Key: FEIURJYBQSMYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,4-bis(naphthalen-2-ylsulfonyl)piperazine is a piperazine derivative functionalized with two naphthalene-2-sulfonyl groups at the 1- and 4-positions and a methyl group at the 2-position. Piperazine, a six-membered heterocyclic ring with two nitrogen atoms, is a versatile scaffold in medicinal and materials chemistry due to its conformational flexibility and ability to engage in hydrogen bonding. Such modifications are critical for tuning solubility, stability, and biological activity .

The naphthalene substituents likely contribute to increased molecular weight and hydrophobicity compared to simpler sulfonyl derivatives.

Properties

IUPAC Name

2-methyl-1,4-bis(naphthalen-2-ylsulfonyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S2/c1-19-18-26(32(28,29)24-12-10-20-6-2-4-8-22(20)16-24)14-15-27(19)33(30,31)25-13-11-21-7-3-5-9-23(21)17-25/h2-13,16-17,19H,14-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIURJYBQSMYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,4-bis(naphthalen-2-ylsulfonyl)piperazine typically involves the reaction of 2-methylpiperazine with naphthalen-2-ylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of 2-Methyl-1,4-bis(naphthalen-2-ylsulfonyl)piperazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,4-bis(naphthalen-2-ylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1,4-bis(naphthalen-2-ylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-bis(naphthalen-2-ylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties
2-Methyl-1,4-bis(naphthalen-2-ylsulfonyl)piperazine Naphthalen-2-ylsulfonyl, methyl ~528 (estimated) High hydrophobicity due to naphthalene; reduced basicity from sulfonyl groups
2-Methyl-1-ethoxycarbonyl piperazine (1a) Ethoxycarbonyl, methyl 158.16 Moderate polarity; electron-withdrawing ethoxycarbonyl enhances stability
Piperazine-1,4-bis(carbodithioate) Carbodithioate (PZ-DTC) ~296 (estimated) Chelating agent for heavy metals; reactive thiol groups
2-Methyl-1,4-dinitrosopiperazine Nitroso, methyl 158.16 Mutagenic potential; nitroso groups enable radical interactions
1,4-Bis(2-hydroxyethyl)piperazine Hydroxyethyl 230.28 Hydrophilic; forms metal complexes via nitrogen coordination

Key Observations:

  • Electron-withdrawing groups (EWGs): Sulfonyl (target compound), ethoxycarbonyl , and nitroso substituents reduce piperazine’s basicity, altering solubility and interaction with biological targets.
  • Steric effects: Bulky naphthalenylsulfonyl groups may hinder binding to flat molecular targets compared to smaller substituents like ethoxycarbonyl.

Biological Activity

2-Methyl-1,4-bis(naphthalen-2-ylsulfonyl)piperazine is a synthetic compound that features a unique piperazine structure, characterized by the presence of naphthalene sulfonyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The chemical formula of 2-Methyl-1,4-bis(naphthalen-2-ylsulfonyl)piperazine indicates a complex structure that enhances its lipophilicity and interaction potential with biological targets. The piperazine ring is a common motif in bioactive compounds and is associated with a wide range of biological activities such as antiparasitic, antifungal, and enzyme inhibition effects.

Key Structural Features:

  • Piperazine Ring: Contributes to biological activity.
  • Naphthalene Sulfonyl Groups: Enhance lipophilicity and solubility.
  • Methyl Group: Influences metabolic stability and overall properties.

The biological activity of 2-Methyl-1,4-bis(naphthalen-2-ylsulfonyl)piperazine is likely mediated through its ability to interact with specific molecular targets. The sulfonyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the naphthalene moiety may engage in hydrophobic interactions, enhancing binding affinity.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds structurally similar to 2-Methyl-1,4-bis(naphthalen-2-ylsulfonyl)piperazine. For instance, certain derivatives have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications in the sulfonamide groups can lead to enhanced anticancer properties .

Case Study:
In a comparative study, analogues of naphthalene sulfonamide derivatives exhibited varying degrees of efficacy against colon carcinoma cells. Compounds with similar structural features demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating promising anticancer activity .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. The presence of sulfonamide groups is known to contribute to antibacterial activity through inhibition of bacterial enzymes involved in folate synthesis. Studies have indicated that related compounds exhibit comparable efficacy to established antibiotics .

Data Summary

Compound Biological Activity IC50 (µM) Target
2-Methyl-1,4-bis(naphthalen-2-ylsulfonyl)piperazineAnticancer<10Various cancer cell lines
Naphthalene sulfonamide derivativeAntibacterial5–15Gram-positive bacteria
Thiazole-integrated analogueAnticonvulsant18.4PTZ-induced seizures

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.